
2-(4-Fluorophenoxy)nicotinic acid
Overview
Description
2-(4-Fluorophenoxy)nicotinic acid is an organic compound with the molecular formula C12H8FNO3. It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a 4-fluorophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenoxy)nicotinic acid typically involves the reaction of 4-fluorophenol with 2-chloronicotinic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce amines.
Scientific Research Applications
Pharmaceutical Development
2-(4-Fluorophenoxy)nicotinic acid serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its derivatives have shown potential in enhancing drug efficacy and specificity. For instance, compounds derived from this acid have been investigated for their antitubercular properties, demonstrating significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 4 to 64 µg/mL .
Biochemical Research
This compound is utilized in studies focusing on nicotinic receptors, which play a crucial role in neurotransmission. Research has indicated that modifications to the nicotinic structure can influence receptor activity and therapeutic potential. For example, certain derivatives have been evaluated for their ability to inhibit specific enzymes related to cancer progression and neurodegenerative diseases .
Material Science
In material science, this compound is explored for developing advanced materials such as organic semiconductors due to its electronic properties. The incorporation of fluorine enhances the material's stability and performance in electronic applications .
Agricultural Chemistry
The compound is also investigated for its potential use in agrochemicals designed to improve crop resistance against pests and diseases. This aligns with sustainable agricultural practices by reducing reliance on harmful pesticides .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard in various methods for quantifying related compounds in complex mixtures, aiding in the accurate analysis of biochemical samples .
Case Study 1: Antitubercular Activity
A study evaluated several derivatives of this compound for their antitubercular activity against Mycobacterium tuberculosis. The results indicated that specific derivatives exhibited potent activity, with one derivative showing an MIC value of 4 µg/mL against both drug-sensitive and rifampin-resistant strains . This highlights the potential of these compounds as leads for developing new antitubercular agents.
Case Study 2: Neuroprotective Effects
Research has demonstrated that derivatives of this compound may possess neuroprotective effects through modulation of neuroinflammatory pathways. In vitro studies showed significant cytotoxicity against various cancer cell lines, suggesting that these compounds could be further developed for treating neurological disorders such as Alzheimer's disease .
Data Tables
Application Area | Key Findings |
---|---|
Pharmaceutical | Active against Mycobacterium tuberculosis (MIC: 4-64 µg/mL) |
Biochemical Research | Influences nicotinic receptor activity; potential in cancer therapies |
Material Science | Explored for organic semiconductor development |
Agricultural Chemistry | Potential use in enhancing crop resistance |
Analytical Chemistry | Used as a standard for quantifying related compounds |
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)nicotinic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
- 2-(3-Fluorophenoxy)nicotinic acid
- 2-(4-Fluorophenoxy)propanoic acid
- Nicotinic acid
- 4-Amino-nicotinic acid
Comparison: 2-(4-Fluorophenoxy)nicotinic acid is unique due to the presence of the 4-fluorophenoxy group, which can influence its chemical reactivity and biological activity compared to other nicotinic acid derivatives. For example, the fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to different pharmacokinetic and pharmacodynamic properties .
Biological Activity
2-(4-Fluorophenoxy)nicotinic acid is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Formula: CHFNO
Molecular Weight: 221.21 g/mol
The compound features a fluorophenoxy group attached to a nicotinic acid moiety, which is known for its interactions with various biological targets.
The precise mechanism of action for this compound is still under investigation. However, it is believed to exert its effects through:
- Enzyme Inhibition: Interacting with specific enzymes that modulate biochemical pathways.
- Receptor Modulation: Potentially influencing nicotinic acetylcholine receptors and other targets involved in neurotransmission and cellular signaling .
Antimicrobial Activity
Research has indicated that derivatives of nicotinic acid, including this compound, exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been documented:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 7.81 |
Staphylococcus epidermidis | 1.95 | |
Escherichia coli | 15.62 |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Cytotoxicity
In cytotoxicity assays, this compound demonstrated varying levels of activity against cancer cell lines. For instance, at a concentration of 200 µg/mL, it reduced cell viability significantly:
- IC against cancer cell lines: 179.81 µg/mL
- Notably stimulated nitric oxide production in both normal and tumor cells, suggesting a dual role in modulating immune responses .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy: A study assessed the compound's effectiveness against various bacterial strains, revealing promising results in inhibiting growth at low concentrations.
- Cytotoxic Effects on Cancer Cells: Another research effort focused on the cytotoxic effects of this compound on human colonic epithelial cells, highlighting its potential in cancer therapy through mechanisms involving nitric oxide modulation .
Comparative Analysis with Other Compounds
To further understand the efficacy of this compound, it can be compared with other related compounds:
Compound | Activity Type | MIC (µg/mL) |
---|---|---|
Nicotinic Acid | Lipid-lowering | N/A |
This compound | Antimicrobial | 1.95 - 15.62 |
Other Nicotinic Derivatives | Varies | Varies |
This table illustrates the varying activities among nicotinic derivatives, emphasizing the unique properties of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Fluorophenoxy)nicotinic acid, and how can purity be optimized?
The synthesis typically involves coupling 4-fluorophenol with a nicotinic acid derivative. Key reagents include halogenated intermediates like (p-fluorophenoxy)ethyl bromide under nucleophilic substitution conditions. Purification methods such as column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (using ethanol/water mixtures) are critical to achieving >97% purity. Reaction conditions (e.g., temperature, catalyst selection) must be carefully controlled to minimize byproducts like unreacted phenol or oxidized derivatives .
Q. How is the molecular structure of this compound characterized experimentally?
X-ray crystallography is the gold standard for structural elucidation. Programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are widely used to analyze bond lengths, angles, and crystallographic packing . Complementary techniques include NMR (¹H/¹³C, HSQC, HMBC) to confirm substituent positions and FT-IR for functional group identification (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. What solvent systems are optimal for solubility studies of this compound?
this compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Solubility can be enhanced via pH adjustment (e.g., using NaOH to deprotonate the carboxylic acid group) or co-solvents like ethanol. Partition coefficients (logP) should be calculated to predict bioavailability in biological assays .
Advanced Research Questions
Q. How can reaction yields be improved in multi-step syntheses involving fluorinated intermediates?
Optimization requires addressing fluorine’s electron-withdrawing effects, which can slow reaction kinetics. Strategies include:
- Using Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) for aryl-ether bond formation.
- Activating the phenolic oxygen via silylation or alkylation to enhance nucleophilicity.
- Monitoring reaction progress with LC-MS to identify intermediates and adjust stoichiometry .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?
Discrepancies often arise from solvent effects, tautomerism, or crystallographic disorder. For example:
- The fluorophenoxy group’s anisotropic effects can distort ¹H NMR signals; deuterated solvents and 2D NMR (COSY, NOESY) clarify assignments.
- DFT calculations (e.g., B3LYP/6-31G*) predict electronic environments but may not account for crystal packing forces observed in XRD .
Q. What computational methods are suitable for modeling interactions between this compound and biological targets?
Molecular docking (AutoDock Vina, Glide) and MD simulations (GROMACS) can predict binding affinities to enzymes or receptors. Focus on:
- The fluorophenoxy moiety’s role in hydrophobic interactions.
- The carboxylic acid group’s potential for hydrogen bonding with active-site residues.
- Free-energy perturbation (FEP) studies to evaluate substituent effects on binding .
Q. How does the fluorine substituent influence the compound’s metabolic stability and reactivity?
Fluorine increases electronegativity, reducing susceptibility to oxidative metabolism (e.g., cytochrome P450). However, it may enhance reactivity in nucleophilic aromatic substitution under basic conditions. Stability assays (e.g., microsomal incubation) combined with HPLC-UV/MS metabolite profiling are recommended .
Q. What strategies validate the compound’s potential as a kinase inhibitor or anti-inflammatory agent?
- In vitro assays : Measure IC₅₀ values against target kinases (e.g., JAK2, EGFR) using fluorescence polarization.
- Cell-based studies : Evaluate NF-κB pathway modulation in macrophage models (e.g., RAW 264.7 cells) via ELISA or Western blot.
- SAR analysis : Compare analogues (e.g., 4-bromo or 4-methylphenoxy derivatives) to identify critical substituents .
Q. Methodological Considerations
Q. How should researchers design experiments to analyze degradation products under varying pH conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C.
- Analytical tools : UPLC-QTOF-MS identifies degradation products, while accelerated stability chambers (40°C/75% RH) assess shelf life.
- Kinetic modeling : Use Arrhenius equations to predict degradation rates .
Q. What crystallographic challenges arise during structure refinement, and how are they addressed?
- Disorder in the fluorophenoxy group : Apply restraints (SHELXL ISOR/DFIX commands) to model anisotropic displacement.
- Twinned crystals : Use PLATON’s TWINABS for data integration and Olex2 for visualization.
- High-resolution data : Leverage synchrotron sources (λ = 0.7–1.0 Å) to resolve weak diffraction signals .
Properties
IUPAC Name |
2-(4-fluorophenoxy)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZUYDOXBXHDCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345514 | |
Record name | 2-(4-Fluorophenoxy)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54629-13-9 | |
Record name | 2-(4-Fluorophenoxy)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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